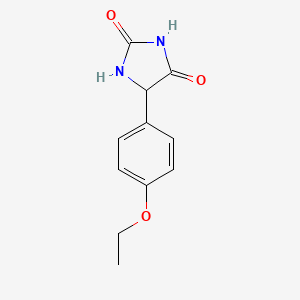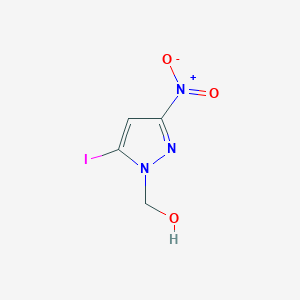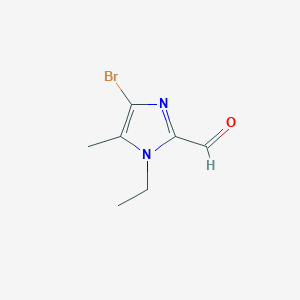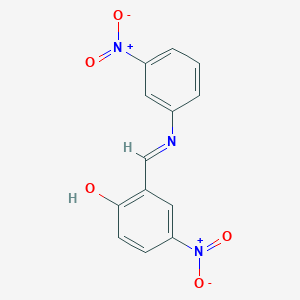![molecular formula C13H13ClN4O2 B10906032 2-chloro-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]pyrazine](/img/structure/B10906032.png)
2-chloro-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethoxybenzaldehyde moiety linked to a pyrazinyl hydrazone group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-chloro-2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. This can include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in bioassays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Its unique structure allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can be compared with other similar compounds, such as:
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis and as a flavoring agent.
3-Chloro-2-pyrazinecarbohydrazide: Another precursor, used in the synthesis of various hydrazone derivatives with potential biological activities.
Hydrazones: A class of compounds characterized by the presence of a hydrazone functional group, widely studied for their antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H13ClN4O2 |
|---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
3-chloro-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazin-2-amine |
InChI |
InChI=1S/C13H13ClN4O2/c1-19-10-4-3-9(11(7-10)20-2)8-17-18-13-12(14)15-5-6-16-13/h3-8H,1-2H3,(H,16,18)/b17-8+ |
InChI Key |
PZQNZFSGOVVLKX-CAOOACKPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC=CN=C2Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC=CN=C2Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B10905956.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]propanehydrazide](/img/structure/B10905957.png)
![(2,6-dimethylpiperidin-1-yl){5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10905964.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10905974.png)
![4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B10905975.png)

![7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B10905984.png)
![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10905995.png)

![(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B10906010.png)


![N-cyclopropyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10906033.png)
![5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B10906045.png)
